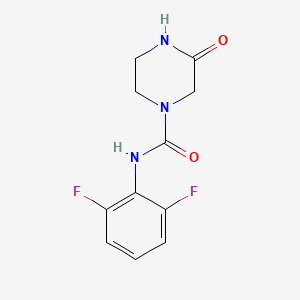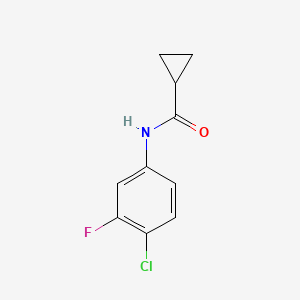![molecular formula C15H17ClN4 B12239486 2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B12239486.png)
2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-methylpyrimidine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to modulate the pharmacokinetic properties of a drug substance . This compound is of interest in medicinal chemistry for its potential biological activities.
Preparation Methods
The synthesis of 2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-methylpyrimidine typically involves a multi-step process. One common method includes the reaction of 2-chlorophenylpiperazine with 4-methylpyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-methylpyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-methylpyrimidine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-methylpyrimidine can be compared with other piperazine derivatives such as:
Cetirizine: A second-generation antihistamine used for the management of allergies.
Hydroxyzine: An antihistamine with sedative properties used to treat anxiety and tension.
What sets this compound apart is its unique combination of the piperazine and pyrimidine moieties, which may contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C15H17ClN4 |
|---|---|
Molecular Weight |
288.77 g/mol |
IUPAC Name |
2-[4-(2-chlorophenyl)piperazin-1-yl]-4-methylpyrimidine |
InChI |
InChI=1S/C15H17ClN4/c1-12-6-7-17-15(18-12)20-10-8-19(9-11-20)14-5-3-2-4-13(14)16/h2-7H,8-11H2,1H3 |
InChI Key |
JEMYDWDIHSKTOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(2-Methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B12239409.png)

![6-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]-3-methylpyrimidin-4-one](/img/structure/B12239423.png)
![4-Ethyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12239433.png)
![3-[1-(Pyrazin-2-yl)azetidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12239434.png)
![2-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12239445.png)
![4,4,4-trifluoro-N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B12239455.png)
![2-({1-[(2,5-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B12239458.png)
![5-Methyl-4-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12239460.png)
![1-(2-Fluorophenyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B12239473.png)

![1-(3-methoxyphenyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B12239480.png)

![2-Cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12239501.png)
